molecular formula C21H31N9O6S3 B12630186 L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine CAS No. 918412-83-6

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine

Cat. No.: B12630186
CAS No.: 918412-83-6
M. Wt: 601.7 g/mol
InChI Key: OTINBTDZHQNTSA-QXKUPLGCSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine is a peptide composed of three cysteine and two histidine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The imidazole rings in histidine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides can react with the imidazole rings under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified histidine residues with various substituents.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide chemistry and reactions involving cysteine and histidine residues.

    Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds and metal ion coordination.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of biosensors and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine involves its ability to form disulfide bonds and coordinate metal ions. The thiol groups in cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The imidazole rings in histidine residues can bind metal ions, playing a role in enzymatic catalysis and structural stability.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Cysteinyl-L-prolyl-L-histidyl-L-cysteine: Another peptide with similar amino acid composition but different sequence and properties.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine is unique due to its specific sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

918412-83-6

Molecular Formula

C21H31N9O6S3

Molecular Weight

601.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H31N9O6S3/c22-12(5-37)17(31)29-15(6-38)20(34)28-13(1-10-3-23-8-25-10)18(32)27-14(2-11-4-24-9-26-11)19(33)30-16(7-39)21(35)36/h3-4,8-9,12-16,37-39H,1-2,5-7,22H2,(H,23,25)(H,24,26)(H,27,32)(H,28,34)(H,29,31)(H,30,33)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

OTINBTDZHQNTSA-QXKUPLGCSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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